2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c22-18-10-16-2-1-3-17(16)19-21(18)12-14-4-7-20(8-5-14)11-15-6-9-23-13-15/h10,14-15H,1-9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZOWGRLIHCMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)CC4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic molecule with potential biological activities that are of significant interest in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structural arrangement characterized by a cyclopenta[c]pyridazinone core, which integrates multiple functional groups. The presence of an oxolan ring and a piperidine substituent contributes to its structural complexity and potential biological interactions.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H25N5O |
| Molecular Weight | 343.4 g/mol |
| CAS Number | 2097917-89-8 |
| Structural Formula | Structural Formula |
Biological Activity
Preliminary studies suggest that compounds similar to This compound exhibit significant biological activities. These include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes relevant to various diseases.
- Antimicrobial Activity : Similar compounds have shown potential in inhibiting bacterial growth.
- Anticancer Properties : Some derivatives have demonstrated activity against cancer cell lines.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed based on related compounds:
- Inhibition of Kinases : Many pyridazinone derivatives are known to inhibit tyrosine kinases, which play critical roles in cell signaling and cancer progression.
- Interaction with Receptors : The structural features suggest potential interactions with various receptors involved in neurotransmission and inflammation.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of structurally similar compounds. The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis , with some derivatives achieving IC50 values below 10 µg/mL .
Study 2: Enzyme Inhibition
Research focusing on enzyme inhibition highlighted that compounds with similar structural motifs effectively inhibited acetylcholinesterase (AChE) and urease, suggesting potential applications in treating neurodegenerative diseases and urinary tract infections .
Study 3: Docking Studies
In silico docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies revealed favorable interactions with amino acids critical for enzyme activity, supporting further exploration of its pharmacological profile .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(1H-pyrazol-4-yl)-2-pyridazinone | Pyrazole ring attached to pyridazine | Tyrosine kinase inhibition |
| 5-pyrimidinyl pyridazinone | Pyrimidine fused with pyridazine | Anticancer properties |
| 3-piperidinyl pyridazinone | Piperidine ring attached to pyridazine | Antimicrobial activity |
This comparative analysis underscores the influence of specific substituents on the biological activities exhibited by these compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
